
1-(2,5-Dimethylphenyl)propan-1-amine
Overview
Description
1-(2,5-Dimethylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,5-Dimethylphenyl)propan-1-amine, often referred to as a substituted propan-1-amine, has garnered attention for its biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : Approximately 177.27 g/mol
- Structure : The compound features a propan-1-amine backbone with a 2,5-dimethylphenyl substituent, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is known to affect the following:
- Monoamine Transporters : This compound shows potential affinity for serotonin and norepinephrine transporters, indicating possible applications in treating mood disorders and other neurological conditions.
- Receptor Interaction : It may act as an agonist or antagonist at various receptors, modulating biochemical pathways that are critical for neuronal communication and signal transduction.
Biological Activity Overview
Case Studies and Research Findings
-
Neurotransmitter Interaction :
- A study demonstrated that this compound interacts with serotonin transporters, suggesting its potential in treating anxiety and depression by enhancing serotonergic signaling.
- Antiparasitic Effects :
- Anti-inflammatory Mechanisms :
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(2,4-Dimethylphenyl)propan-1-amine | Methyl groups at positions 2 and 4 | Moderate interaction with neurotransmitter systems |
2-(3,5-Dimethylphenyl)propan-1-amine | Methyl groups at positions 3 and 5 | Limited pharmacological data available |
2-(2,6-Dimethylphenyl)propan-1-amine | Methyl groups at positions 2 and 6 | Significant activity in pharmacological contexts |
Scientific Research Applications
Chemistry:
1-(2,5-Dimethylphenyl)propan-1-amine serves as a chiral building block in the synthesis of complex molecules. Its unique structure allows for the development of various chiral intermediates that are crucial in asymmetric synthesis.
Biology:
Research indicates that the compound may exhibit biological activity , particularly in antimicrobial and anticancer applications. Its structural analogs have shown effectiveness against bacterial strains such as Helicobacter pylori and have been studied for their cytotoxic effects on cancer cell lines.
Medicine:
The compound is being explored for its therapeutic applications , especially in the development of chiral drugs. Its interactions with biological targets could lead to new treatments for various diseases.
Industry:
In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals due to its versatile chemical properties.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various amino alcohol derivatives against H. pylori. Modifications at the chiral centers significantly influenced potency. The optimal configuration was found to enhance binding affinity and efficacy against bacterial targets .
Case Study 2: Anticancer Potential
Research on related compounds demonstrated their ability to induce apoptosis in multiple myeloma cell lines. The presence of specific functional groups correlated with increased cytotoxicity towards cancer cells while maintaining safety profiles in normal cells .
Research indicates several biological activities associated with this compound:
Antimicrobial Activity:
Preliminary studies suggest potential antimicrobial properties. Related compounds have shown effectiveness against various bacterial strains .
Anticancer Activity:
Compounds structurally similar to this compound have demonstrated selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells .
Neuroprotective Effects:
Some studies suggest that amino alcohols can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSOVRYPXMULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655709 | |
Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032225-94-7 | |
Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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